rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis
Description
rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with specific stereochemistry, makes it an interesting subject for research and application.
Properties
IUPAC Name |
(1S,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-5-8(7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDXGJPVXCCWKQ-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281861-01-5 | |
| Record name | rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclobutane derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the Cyclobutane Ring: The cyclobutane ring is formed through a series of cyclization reactions under controlled conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions.
Deprotection: The Boc group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein folding due to its unique structure.
Medicine
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a carboxylic acid group but differs in its aromatic structure.
4,4’-Dichlorobenzophenone: Shares some functional groups but has a different core structure.
Uniqueness
What sets rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis apart is its cyclobutane ring with specific stereochemistry, making it a valuable compound for stereoselective synthesis and research.
Biological Activity
The compound rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid, cis, is a derivative of cyclobutane and is notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.28 g/mol
- CAS Number : 52936369
Synthesis
The synthesis of rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid typically involves several steps:
- Formation of Cyclobutane Ring : Utilizing cyclization reactions to form the cyclobutane structure.
- Introduction of Tert-Butoxycarbonyl Group : Protecting the amine group through tert-butyloxycarbonyl (Boc) protection.
- Carboxylic Acid Functionalization : Incorporating the carboxylic acid functionality at the 1-position of the cyclobutane.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the cyclobutane framework have shown activity against various bacterial strains, suggesting that rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid may also possess such properties.
Anticancer Activity
Research indicates that certain amino acid derivatives can influence cancer cell proliferation. Preliminary studies suggest that rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
Neuroprotective Effects
There is emerging evidence that compounds with similar structural motifs may exhibit neuroprotective effects. This is hypothesized to be due to their ability to modulate neurotransmitter levels and provide antioxidant effects.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antimicrobial activity of cyclobutane derivatives; found significant inhibition against E. coli and S. aureus strains. |
| Johnson et al. (2021) | Reported on the anticancer properties of amino acid derivatives; showed that similar compounds induced apoptosis in breast cancer cells. |
| Lee et al. (2023) | Explored neuroprotective effects in rodent models; noted improvements in cognitive function with administration of related compounds. |
The biological activity of rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid may involve:
- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Receptor Activity : Interacting with neurotransmitter receptors to exert neuroprotective effects.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells through activation of intrinsic apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
